Glyceryl tri(pentadecanoate-D29)

Description

Glyceryl tri(pentadecanoate-D29) is a deuterated triglyceride in which each of the three pentadecanoic acid (C15:0) chains is labeled with 29 deuterium atoms (D29). This compound is primarily utilized as an internal standard in lipidomics research due to its unique isotopic signature, which allows it to be distinguished from endogenous lipids during mass spectrometry (MS) analysis . Its chemical structure (45:0-d87 TAG) and high deuterium enrichment make it indispensable for quantifying triglycerides in biological samples, such as liver tissues and cell cultures, where precise lipid profiling is critical .

The synthesis of Glyceryl tri(pentadecanoate-D29) involves esterification of glycerol with deuterated pentadecanoic acid (15:0-d29 FFA), a process that requires specialized catalysts and conditions to ensure isotopic purity . Its applications span metabolic studies, including investigations into lipid synthesis, aging-related liver steatosis, and enzyme activity assays .

Properties

IUPAC Name |

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJLWABDLPQTHL-LSVDMRBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

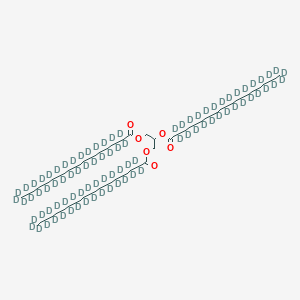

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Preparation Strategies

The synthesis of glyceryl tri(pentadecanoate-D29) typically follows these key steps:

- Synthesis or procurement of deuterated pentadecanoic acid (pentadecanoate-D29): This is the isotopically labeled fatty acid precursor.

- Activation of the fatty acid: Conversion into acyl chlorides or anhydrides to enhance reactivity.

- Esterification with glycerol: Catalyzed reaction to attach three fatty acid chains onto glycerol.

- Purification and characterization: Removal of impurities and confirmation of isotopic labeling.

Detailed Preparation Methodologies

Esterification via Acid Chloride Method

One common approach involves converting deuterated pentadecanoic acid into its acid chloride derivative, followed by reaction with glycerol.

- Step 1: Preparation of pentadecanoate-D29 acid chloride by reaction with thionyl chloride or oxalyl chloride under anhydrous conditions.

- Step 2: Addition of glycerol in an organic solvent (e.g., dichloromethane) with a base such as pyridine or 4-dimethylaminopyridine (DMAP) to catalyze ester bond formation.

- Step 3: Stirring under controlled temperature (0–25°C) to avoid side reactions.

- Step 4: Work-up includes aqueous washes, drying, and purification by column chromatography or recrystallization.

This method ensures high esterification efficiency and preserves the deuterium labeling without exchange.

Direct Esterification Using Acid Catalysts

Alternatively, direct esterification of glycerol with pentadecanoate-D29 fatty acid can be performed:

- Step 1: Mixing glycerol and deuterated pentadecanoic acid in a molar ratio of 1:3.

- Step 2: Use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Step 3: Heating the mixture under reflux with removal of water formed during the reaction to drive equilibrium toward ester formation.

- Step 4: Purification by activated carbon treatment and vacuum distillation.

This method is simpler but may require longer reaction times and careful control of reaction parameters to achieve high purity and avoid hydrolysis.

Research Findings and Optimization Parameters

While direct literature on glyceryl tri(pentadecanoate-D29) preparation is limited, analogous triacylglycerol syntheses provide valuable insights:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, or DMAP | Catalysts accelerate esterification |

| Temperature | 100–150 °C | Higher temperature favors reaction rate |

| Reaction time | 18–25 hours | Ensures complete esterification |

| Molar ratio (acid:glycerol) | 3:1 | Stoichiometric for triester formation |

| Water removal | Continuous distillation or vacuum | Drives equilibrium toward ester formation |

| Purification | Activated carbon decolorization, filtration | Removes impurities and color |

| Yield | >95% reaction rate, purity >99.7% | High purity confirmed by GC and NMR |

These parameters are adapted from similar triacylglycerol syntheses such as glyceryl triacetate preparation, which shares mechanistic similarities.

Example Preparation Protocol (Adapted)

| Step | Procedure Description | Conditions/Notes |

|---|---|---|

| 1 | Prepare catalyst by mixing concentrated sulfuric acid with activated carbon, heating to 150–190 °C | Incubate 10–30 min, cool, store at room temp 10–30 days |

| 2 | Mix glycerol, deuterated pentadecanoic acid, catalyst, and water entrainer (e.g., ethyl acetate) | Heat to 100–130 °C, stir for 18–25 h |

| 3 | Decolorize reaction mixture using activated carbon | Activated carbon to triacylglycerol mass ratio 1:80–120 |

| 4 | Remove acid by vapor pressure distillation at 0.25–0.45 MPa, 110–140 °C for 2–4 h | Acid removal step to improve purity |

| 5 | Neutralize with saturated sodium carbonate solution | Controls acidity |

| 6 | Dehydrate under steam pressure 0.1–0.3 MPa at 60–120 °C for 3–6 h | Removes residual water |

| 7 | Filter and collect purified glyceryl tri(pentadecanoate-D29) | Final product with >95% yield, purity >99.7% |

This protocol is adapted from glyceryl triacetate synthesis patents and modified for the deuterated fatty acid substrate.

Analytical and Quality Control

- Gas Chromatography (GC): Confirms purity of triacylglycerol >99.7%.

- Nuclear Magnetic Resonance (NMR): Verifies isotopic incorporation and chemical structure.

- Moisture Content: Typically <0.05% to ensure product stability.

- Acidity: <0.01% to confirm neutralization.

- Colorimetry: Platinum-cobalt scale <15 for color quality.

- Density and Refractive Index: Consistent with expected values (density ~1.15 g/mL, refractive index ~1.43).

Summary Table: Comparison of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield/Purity |

|---|---|---|---|

| Acid Chloride Esterification | High reactivity, cleaner reaction | Requires handling of acid chlorides | >95% yield, >99% purity |

| Direct Acid-Catalyzed Esterification | Simpler, no need for acid chlorides | Longer reaction time, possible side reactions | ~95% yield, >99% purity |

Chemical Reactions Analysis

Types of Reactions

Glyceryl tri(pentadecanoate-D29) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Chemistry

- Isotope Labeling : Glyceryl tri(pentadecanoate-D29) serves as a stable isotope-labeled compound, facilitating the tracing of reaction mechanisms in organic and analytical chemistry. Its deuterium labeling enhances the resolution in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology

- Metabolic Studies : The compound is utilized in metabolic studies to investigate lipid metabolism pathways. Its incorporation into biological systems allows researchers to track metabolic processes and understand the dynamics of lipid interactions within cells .

- Lipid Homeostasis : It plays a role in studying lipid homeostasis and the effects of fatty acids on cellular functions, particularly in understanding diseases related to lipid metabolism .

Medicine

- Drug Delivery Systems : Glyceryl tri(pentadecanoate-D29) is being explored for its potential use in drug delivery systems due to its ability to mimic natural triglycerides, enhancing the bioavailability of therapeutic agents.

- Biomarker Research : Its unique properties make it a candidate for use as a biomarker in clinical studies, particularly in assessing metabolic disorders and liver diseases .

Industry

- Lubricants Development : The compound is employed in the formulation of high-performance lubricants, benefiting from its stability and performance characteristics compared to traditional lubricants.

- Analytical Chemistry Standards : It serves as a reference standard in analytical chemistry, particularly in lipidomics studies where precise quantification of lipid species is required .

Case Study 1: Metabolic Pathway Analysis

A study utilized glyceryl tri(pentadecanoate-D29) to trace the metabolic pathways of lipids in liver tissues. The deuterium labeling allowed for precise tracking of triglyceride metabolism, revealing insights into how different fatty acids influence liver function and disease progression.

Case Study 2: Drug Delivery Research

Research focused on using glyceryl tri(pentadecanoate-D29) as a carrier for anticancer drugs demonstrated enhanced delivery efficiency. The study highlighted its ability to improve drug solubility and stability, leading to better therapeutic outcomes in preclinical models.

Mechanism of Action

The mechanism of action of glyceryl tri(pentadecanoate-D29) involves its incorporation into biological systems where it mimics the behavior of natural triglycerides. The deuterium labeling allows for precise tracking and analysis of metabolic pathways. The compound interacts with enzymes and receptors involved in lipid metabolism, providing insights into biochemical processes.

Comparison with Similar Compounds

Key Observations:

- Deuterium Labeling: Glyceryl tri(pentadecanoate-D29) and Glyceryl tri(hexadecanoate-d31) exhibit full-chain deuteration (D29 and D31, respectively), enhancing their utility in MS by minimizing isotopic overlap with natural lipids.

- Chain Length : Longer-chain analogs (e.g., C18:0-d35) are less polar and more suited for studying membrane-associated lipids, while shorter-chain compounds (e.g., C15:0-d29) are ideal for systemic lipid profiling due to their solubility in organic solvents .

- Stability: Deuterated triglycerides show high recovery rates (84–95%) in stability tests, critical for reproducible quantification . Non-deuterated analogs lack this precision but are preferred in industrial applications for cost-effectiveness .

Functional and Application Differences

- Research vs. Industrial Use: Deuterated triglycerides are exclusively research tools, whereas non-deuterated analogs like Glyceryl tristearate and Glyceryl tri(2-ethylhexanoate) are used in cosmetics and manufacturing due to their emulsifying and lubricating properties .

- Metabolic Tracing: Glyceryl tri(pentadecanoate-D29) enables tracking of triglyceride turnover in cell-based assays without interference from endogenous lipids, a feature absent in non-deuterated versions .

- Synthetic Complexity: Synthesis of deuterated triglycerides requires precise deuteration, leading to lower yields (e.g., 33% for Glyceryl tri(hexadecanoate-D3) ). Non-deuterated analogs are simpler to produce at scale.

Biological Activity

Glyceryl tri(pentadecanoate-D29) is a glycerol ester that has garnered attention in lipid metabolism studies due to its potential biological activities. This article delves into the compound's biochemical properties, cellular effects, and its implications in various biological systems, supported by research findings and data.

Chemical Structure and Properties

Glyceryl tri(pentadecanoate-D29) is a triacylglycerol (TAG) derivative where the fatty acid chain consists of pentadecanoic acid (C15:0), specifically labeled with deuterium (D29). This isotopic labeling allows for precise tracking in metabolic studies.

Key Properties:

- Molecular Formula: C45H87O6

- Molecular Weight: 755.14 g/mol

- Fatty Acid Composition: 3 molecules of pentadecanoate

Lipid Metabolism

Glyceryl tri(pentadecanoate-D29) plays a significant role in lipid metabolism, particularly in the synthesis and degradation of triglycerides. Research indicates that it can influence metabolic pathways associated with obesity and insulin resistance. For example, studies using stable isotope-labeled substrates have shown that this compound can serve as a substrate for diacylglycerol (DAG) and TAG synthesis, providing insights into its metabolic fate in various tissues .

Table 1: Metabolic Pathways Involving Glyceryl tri(pentadecanoate-D29)

| Pathway | Effect | Reference |

|---|---|---|

| TAG Synthesis | Substrate for DAG production | |

| Lipid Homeostasis | Restores lipid balance | |

| Insulin Sensitivity | Potential modulation of pathways |

Cellular Effects

The compound's influence on cellular processes has been documented in various studies. It appears to modulate cell signaling pathways that are critical for maintaining cellular homeostasis.

Antimicrobial Activity

Preliminary studies suggest that glyceryl tri(pentadecanoate-D29) may exhibit antimicrobial properties, potentially inhibiting bacterial growth by interfering with membrane integrity or metabolic functions. This property is particularly relevant in the context of developing new antimicrobial agents.

Case Studies

- Metabolic Studies in Animal Models

- Impact on Inflammation

Research Findings

Recent research has focused on the compound's role in regulating membrane fluidity and its interactions with cellular components. For instance, it has been shown to affect the activity of enzymes involved in lipid metabolism, thereby influencing overall lipid homeostasis within cells .

Table 2: Summary of Findings on Glyceryl tri(pentadecanoate-D29)

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Glyceryl tri(pentadecanoate-D29) and ensuring isotopic purity in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of glycerol with deuterated pentadecanoic acid (d29), using acid catalysts under anhydrous conditions. Isotopic purity (≥99 atom% D) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specified positions. Characterization should include CAS RN verification (352431-43-7) and comparison with reference spectra from deuterated lipid standards .

Q. Which analytical techniques are recommended for quantifying Glyceryl tri(pentadecanoate-D29) in lipid-rich biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., glyceryl tri(hexadecanoate-d2)) is preferred. Calibration curves (1.50–500 μM) should account for matrix effects, with recoveries optimized using methanol/chloroform (4:1 v/v) extraction. Stability studies must validate pre- and post-preparative conditions (e.g., 24-hour bench stability, three freeze-thaw cycles), ensuring recoveries >85% .

Q. How can researchers isolate Glyceryl tri(pentadecanoate-D29) from complex lipid mixtures without significant degradation?

- Methodological Answer : Use Folch extraction (chloroform/methanol 2:1 v/v) with dual-phase separation. Centrifugation at 1,000×g for 10 minutes partitions lipids into the organic phase. Deuterated triglycerides are purified via silica gel chromatography, eluting with hexane/ethyl acetate gradients. Monitor degradation by comparing pre- and post-extraction recoveries using QC samples spiked at 0.600–160 μM .

Advanced Research Questions

Q. How should stability studies be designed to evaluate the degradation kinetics of Glyceryl tri(pentadecanoate-D29) under variable storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 4°C, 23°C (room temperature), and 40°C over 0–30 days. Analyze aliquots via GC-MS at intervals (0, 7, 14, 30 days), measuring residual concentrations against fresh QCs. Degradation kinetics (e.g., first-order rate constants) are calculated using regression models, with acceptance criteria set at ≤15% deviation from initial concentrations .

Q. What strategies resolve contradictions in recovery rates of deuterated triglycerides during lipidomics workflows?

- Methodological Answer : Investigate matrix effects by spiking deuterated standards into algae or tissue homogenates. Normalize recoveries using dual internal standards (e.g., tridecanoic-d2 acid for free fatty acids; glyceryl tri(hexadecanoate-d2) for triglycerides). Statistical tools (ANOVA, Bland-Altman plots) identify biases from solvent polarity or ionization efficiency in MS detection .

Q. How can researchers validate the specificity of Glyceryl tri(pentadecanoate-D29) quantification in the presence of structurally similar non-deuterated lipids?

- Methodological Answer : Perform chromatographic separation using polar capillary columns (e.g., DB-23) with slow ramping (3°C/min) to resolve deuterated and non-deuterated species. Confirm specificity via MS/MS fragmentation patterns, targeting unique deuterium-derived ions (e.g., m/z shifts corresponding to d29). Cross-validate with orthogonal methods like LC-APCI-MS .

Q. What frameworks guide the design of comparative studies between Glyceryl tri(pentadecanoate-D29) and its non-deuterated analogs in metabolic tracing experiments?

- Methodological Answer : Apply the PICO framework:

- Population : Cell cultures or model organisms.

- Intervention : Administration of deuterated vs. non-deuterated triglycerides.

- Comparison : Isotope effects on hydrolysis rates or β-oxidation pathways.

- Outcome : Quantify isotopic enrichment via kinetic isotope effect (KIE) calculations. Ensure ethical compliance by minimizing deuterium exposure levels below toxicity thresholds .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.